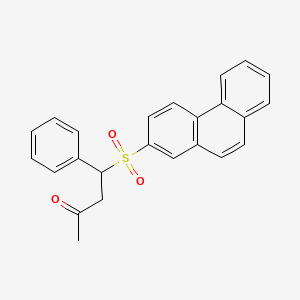![molecular formula C9H9ClN2O4 B14496534 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate CAS No. 63626-98-2](/img/structure/B14496534.png)
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate is a compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate typically involves the condensation of pyrrole aldehydes with organic acids. One common method is the Knoevenagel condensation, where pyrrole aldehydes react with CH acids under basic conditions to form the desired product . The reaction conditions often include the use of a base such as piperidine or pyridine and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and efficiency, can be applied to its production.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction may produce pyrrole-2-methanol.
Aplicaciones Científicas De Investigación
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-(1H-pyrrol-2-yl)-: A similar compound with a ketone functional group.
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: Another related compound with a methyl group attached to the pyrrole ring.
2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile: A compound with a similar structure but different functional groups.
Uniqueness
1-[(1H-Pyrrol-2-yl)methylidene]-1H-pyrrol-1-ium perchlorate is unique due to its perchlorate anion, which can influence its reactivity and stability. This compound’s specific structure and properties make it distinct from other pyrrole derivatives, offering unique opportunities for research and application.
Propiedades
Número CAS |
63626-98-2 |
|---|---|
Fórmula molecular |
C9H9ClN2O4 |
Peso molecular |
244.63 g/mol |
Nombre IUPAC |
1-(1H-pyrrol-2-ylmethylidene)pyrrol-1-ium;perchlorate |
InChI |
InChI=1S/C9H8N2.ClHO4/c1-2-7-11(6-1)8-9-4-3-5-10-9;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
Clave InChI |
WZDMUWFGAVHPCK-UHFFFAOYSA-N |
SMILES canónico |
C1=C[N+](=CC2=CC=CN2)C=C1.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


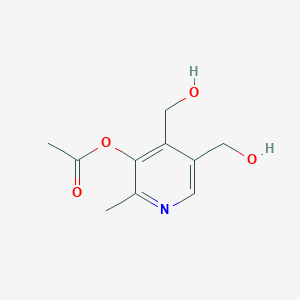
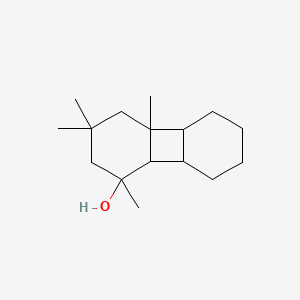
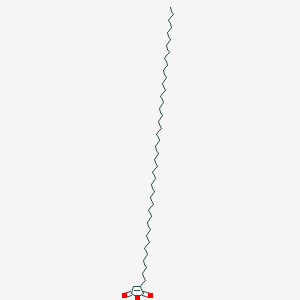
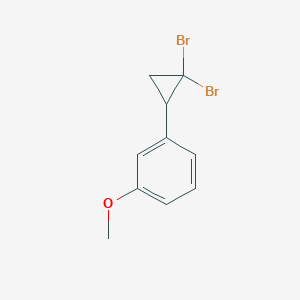


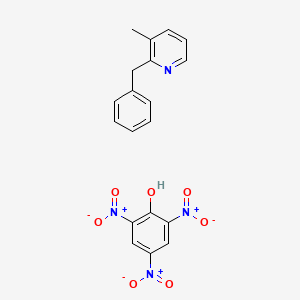
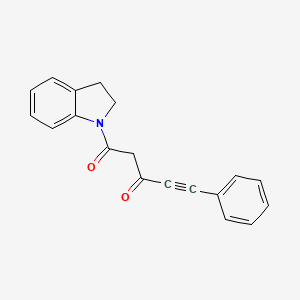
![2,2'-[(2-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B14496512.png)
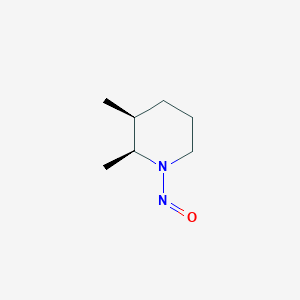

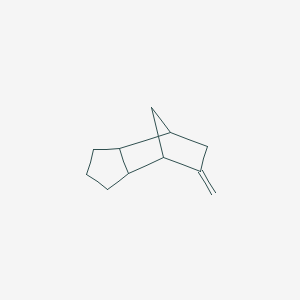
![1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-](/img/structure/B14496531.png)
